5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861154
InChI: InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13)
SMILES:
Molecular Formula: C8H10BrClN4O
Molecular Weight: 293.55 g/mol

5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine

CAS No.:

Cat. No.: VC15861154

Molecular Formula: C8H10BrClN4O

Molecular Weight: 293.55 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine -

Specification

Molecular Formula C8H10BrClN4O
Molecular Weight 293.55 g/mol
IUPAC Name 5-bromo-4-chloro-6-morpholin-4-ylpyrimidin-2-amine
Standard InChI InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13)
Standard InChI Key OTMNUGWMRPFGNX-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C(=NC(=N2)N)Cl)Br

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 4, 5, and 6 with chlorine, bromine, and a morpholine group, respectively. The morpholine ring contributes to its pharmacological activity by enhancing solubility and enabling interactions with biological targets .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₈H₁₀BrClN₄O
Molecular Weight293.55 g/mol
SMILESNC1=NC(N2CCOCC2)=C(Br)C(Cl)=N1
Boiling Point382.8 ± 52.0 °C
Melting Point125.0–127.7 °C
Density1.6 ± 0.1 g/cm³

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routinely employed to confirm purity and structure. Key NMR signals include:

  • ¹H NMR (DMSO-d₆): δ 3.63–3.60 ppm (m, 8H, morpholine CH₂ groups) .

  • ¹³C NMR: Peaks at δ 152.2 (pyrimidine C2), 144.8 (C4), and 65.0 ppm (morpholine carbons) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential substitution reactions starting from 5-bromo-2,4-dichloropyrimidine :

  • Amination: Reaction with hydrazine hydrate at 0–5°C yields 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.

  • Morpholine Substitution: Treatment with morpholine in ethyl acetate under reflux replaces the remaining chlorine atom .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1NH₂NH₂·H₂O, MeOH, 0–5°C, 1 h83%
2Morpholine, EtOAc, reflux, 1 h75–85%

Purification and Scalability

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Industrial-scale production often employs continuous flow reactors to optimize temperature control and minimize side reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hydrolysis risks under strongly acidic or alkaline conditions .

Pharmacological Applications

Kinase Inhibition

The morpholine group facilitates binding to ATP pockets in kinases. Derivatives of this compound have shown promise as:

  • CDK4/6 Inhibitors: Potent activity against breast cancer cell lines (IC₅₀: 10–50 nM) .

  • RAF Kinase Inhibitors: Suppression of MAPK signaling in melanoma models .

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (nM)Source
8-Bromo-3-phenyl- triazolo[4,3-f]pyrimidineCDK4/612.3
5-Morpholino- triazolo[4,3-f]pyrimidineBRAF V600E8.7

Anticancer Activity

In vitro studies demonstrate apoptosis induction in SF767 glioblastoma cells, with G1 phase arrest observed at 48-hour exposure .

Recent Advances (2023–2025)

  • Patent WO2014145025A2: Highlights its use in dual CDK4/6 and BRAF inhibitors .

  • Green Synthesis: Solvent-free mechanochemical methods reduce waste by 40%.

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